5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their wide range of medicinal and biological properties, including antibacterial, antifungal, anti-inflammatory, antiviral, antimalarial, and anti-HIV activities .
Scientific Research Applications
5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: The compound has shown potential as an antibacterial and antifungal agent.
Medicine: Research has indicated its potential use in developing new drugs for treating infections and inflammatory diseases.
Preparation Methods
The synthesis of 5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves multiple steps. One common method includes the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions typically involve refluxing the mixture for several hours to ensure complete reaction. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance yield and purity.
Chemical Reactions Analysis
5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene moiety, where nucleophiles such as amines or thiols can replace the ethoxy or propoxy groups.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures under specific conditions.
Mechanism of Action
The mechanism of action of 5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as bacterial DNA gyrase and poly (ADP-ribose) polymerase-1, leading to the disruption of essential cellular processes in bacteria and cancer cells . Additionally, it can act as an antagonist to fibrinogenic receptors, exhibiting antithrombotic activity .
Comparison with Similar Compounds
Similar compounds to 5-(3-Ethoxy-4-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one include:
Thiazolo[3,2-b][1,2,4]triazoles: These compounds share the thiazole-triazole core structure and exhibit similar biological activities.
Pyrano[2,3-d]thiazoles: These compounds have a pyrano ring fused to the thiazole ring and are known for their drug development applications against obesity and hyperlipidemia.
Thiazoloquinazolines: These compounds are linked by carbonyl groups and have shown significant antifungal and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
617694-36-7 |
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Molecular Formula |
C16H17N3O3S |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C16H17N3O3S/c1-3-7-22-12-6-5-11(8-13(12)21-4-2)9-14-15(20)19-16(23-14)17-10-18-19/h5-6,8-10H,3-4,7H2,1-2H3/b14-9- |
InChI Key |
LNBBBAYJFWHMRJ-ZROIWOOFSA-N |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC=N3)S2)OCC |
SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC=N3)S2)OCC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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